3-溴-5-(叔丁氧羰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

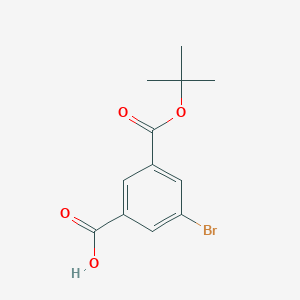

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 728022-29-5 . It has a molecular weight of 301.14 and is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is 1S/C12H13BrO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is a powder at room temperature . It has a molecular weight of 301.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.科学研究应用

合成及工业应用

- 3-溴-5-(叔丁氧羰基)苯甲酸是某些治疗性化合物合成中的关键中间体。例如,它在 SGLT2 抑制剂的制造过程中发挥作用,该抑制剂用于糖尿病治疗。一项研究展示了一种从对苯二甲酸二甲酯开始的高效制备方法,显示出具有成本降低效益的可扩展工业应用潜力 (Zhang et al., 2022)。

化学反应和衍生物

- 该化合物还参与各种化学反应。例如,它已被用于吲哚的溴化,从而形成具有化学研究潜在应用的不同衍生物 (Hino et al., 1977)。

- 此外,它可用于对映体纯 β-羟基酸衍生物合成中的取代和链延长,表明其在有机合成中的多功能性 (Noda & Seebach, 1987)。

生物偶联和药物化学

- 在药物化学中,该化合物已被用于有机铂络合物的氨基酸生物偶联物的合成中,展示了其在开发生物活性分子中的作用 (Kuchta, Gemel, & Metzler‐Nolte, 2007)。

材料科学和聚合物研究

- 该化合物还在材料科学中找到应用,特别是在聚合物研究中。它已被用于脂肪族聚碳酸酯酯的合成中,展示了其在开发具有潜在生物降解应用的新型材料中的效用 (Ben-Shaba & Domb, 2006)。

安全和危害

作用机制

Target of Action

This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals and other organic compounds

Mode of Action

The mode of action of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is not explicitly documented. As a benzoic acid derivative, it may share some properties with other compounds in this class. Benzoic acid derivatives often act by interacting with enzymes or receptors in the body, leading to changes in cellular function . The specific interactions of this compound with its targets would depend on the structure and properties of the targets.

Biochemical Pathways

Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific structures and the enzymes they interact with

Pharmacokinetics

The pharmacokinetics of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of benzoic acid, it may share some pharmacokinetic properties with other compounds in this class. Benzoic acid and its derivatives are generally well-absorbed and can be metabolized by the liver . The specific ADME properties of this compound would depend on its chemical structure and the biological systems it interacts with.

Result of Action

The molecular and cellular effects of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid are not well-documented. As a benzoic acid derivative, it may share some effects with other compounds in this class. These effects can range from changes in enzyme activity to alterations in cell signaling . The specific effects of this compound would depend on its interactions with its targets.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature

生化分析

Biochemical Properties

It is known that the compound is used in the synthesis of dipeptides This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis

Cellular Effects

Given its role in peptide synthesis , it is plausible that it may influence cell function by affecting protein synthesis. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through experimental studies.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules involved in peptide synthesis

属性

IUPAC Name |

3-bromo-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOSJGNGFCKDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2803828.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2803830.png)

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2803843.png)

![7-Chloro-1-(4-isopropylphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2803845.png)

![1-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2803847.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2803849.png)